![molecular formula C47H74O18 B1219800 アラロサイドA CAS No. 7518-22-1](/img/structure/B1219800.png)
アラロサイドA
説明
Synthesis Analysis
The synthesis of Araloside A involves bioassay-guided separation procedures from the root bark of Aralia elata. It is recognized for its significant pharmacological activities, including stimulating fibrinolysis, preventing coagulation, inhibiting renin activity, and decreasing blood pressure. However, specific details on the synthetic pathways for Araloside A are limited in the available literature.
Molecular Structure Analysis
Araloside A has a complex molecular structure characteristic of triterpenoid saponins. This structure is critical for its interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion in the body. Molecular docking studies have revealed the potential of Araloside A to bind to specific proteins, indicating a highly selective interaction mechanism at the molecular level, although detailed structural analysis remains scarce.
Chemical Reactions and Properties
Araloside A undergoes various chemical reactions in the body, leading to the formation of intermediate metabolites such as biosid and monosid of oleanolic acid, with oleanolic acid being the final metabolite. These reactions are crucial for its biological activities and are influenced by the presence of specific functional groups in its structure.
Physical Properties Analysis
The physical properties of Araloside A, including its solubility and stability, are influenced by its molecular structure. The compound shows poor absolute bioavailability, which is attributed to its complex saponin structure, affecting its absorption mechanisms in the intestine. Modifications in its structure, such as hydrolyzation, can alter its physical properties, including viscosity, solubility, and taste.
Chemical Properties Analysis
The chemical properties of Araloside A, such as its reactivity and interactions with biological molecules, are determined by its triterpenoid saponin structure. The compound's ability to interact with efflux transporters and undergo hydrolytic reactions suggests a diverse chemical behavior in biological systems. Its chemical interactions are crucial for its pharmacological effects and its potential use in treating various conditions.
- Lee et al., 2005 on its antiulcer properties.
- Yang et al., 2018 on its intestinal absorption mechanisms.
- Ting, 2014 on the effect of hydrolyzing with β-glucosidase on its properties.
科学的研究の応用
抗酸化作用
アラロサイドAは、L-アスコルビン酸との併用投与により、強力な相乗的な抗酸化作用を示すことが判明しています . この組み合わせは、細胞生存率と抗酸化酵素活性を高め、乳酸脱水素酵素(LDH)の放出を抑制し、マロンジアルデヒド(MDA)、脂質過酸化(LPO)産物、およびH2O2の蓄積を減少させることがわかりました . また、細胞内活性酸素種(ROS)、タンパク質カルボニル、および8-ヒドロキシ-2-デオキシグアノシン(8-OHdG)の産生を抑制しました .
胃保護作用
This compoundは、マウスにおけるエタノールおよびアスピリン誘発胃潰瘍に対して胃保護作用を示すことが示されています . 胃液量と酸性度を有意に上昇させ、胃粘膜血流量、胃結合粘液量、潰瘍指数、潰瘍抑制率を改善することがわかりました .
H+/K±ATPase活性阻害
This compoundは、胃酸分泌の鍵となる因子であるH+/K±ATPase活性を抑制することが判明しました . このH+/K±ATPase活性抑制は、コンピューター支援ドッキングシミュレーションによって確認されました .
ミトコンドリア媒介シグナル伝達経路
This compoundは、ミトコンドリアシトクロムcの細胞質への放出を阻害し、カスパーゼ-9およびカスパーゼ-3活性を阻害し、mRNA発現レベルをダウンレギュレートすることがわかりました . また、アポトーシスプロテアーゼ活性化因子-1のmRNAおよびタンパク質発現、および切断型ポリ(ADPリボース)ポリメラーゼ-1のタンパク質発現をダウンレギュレートします .
抗炎症作用
This compoundは、抗炎症作用を示すことが判明しているトリテルペノイドサポニンです . ヒトMH7A関節リウマチ線維芽細胞様滑膜細胞におけるアポトーシスの増加とIL-1ベータおよびIL-6産生の減少が観察されています .
胃病変および潰瘍形成抑制
This compoundは、ラットにおける胃病変および潰瘍形成の強力な阻害剤であることが判明しました . それぞれ50 mg/kgおよび100 mg/kgの経口投与量で、HCl・エタノール誘発胃病変およびアスピリン誘発胃潰瘍の有意な減少を示しました .
作用機序
Target of Action
Araloside A, a triterpenoid saponin extracted from the roots of Aralia taibaiensis, primarily targets the H+/K±ATPase enzyme and mitochondrial-mediated signaling pathways . The H+/K±ATPase enzyme plays a crucial role in gastric acid secretion, making it a significant target for gastroprotective effects.
Mode of Action
Araloside A interacts with the H+/K±ATPase enzyme, inhibiting its activity. This inhibition reduces gastric acid secretion, which is beneficial in treating gastric ulcers . Additionally, Araloside A influences mitochondrial pathways by inhibiting the release of cytochrome c into the cytoplasm, thereby preventing the activation of caspase-9 and caspase-3, which are crucial for apoptosis .
Biochemical Pathways
The primary biochemical pathways affected by Araloside A include the mitochondrial apoptosis pathway and the inflammatory response pathway. By inhibiting cytochrome c release and caspase activation, Araloside A prevents apoptosis and promotes cell survival. It also down-regulates pro-apoptotic proteins like Bax and up-regulates anti-apoptotic proteins like Bcl-2, enhancing the Bcl-2/Bax ratio . This modulation of apoptotic pathways helps in reducing gastric mucosal injury.
Pharmacokinetics
Araloside A exhibits poor absolute bioavailability due to its low absorption in the gastrointestinal tract . The compound undergoes limited absorption, distribution, metabolism, and excretion (ADME) processes, which impacts its overall bioavailability. Strategies to enhance its bioavailability include formulation modifications and the use of absorption enhancers.
Result of Action
At the molecular level, Araloside A’s inhibition of H+/K±ATPase activity leads to reduced gastric acid secretion. At the cellular level, its anti-apoptotic effects result in decreased cell death and improved gastric mucosal integrity . These actions collectively contribute to its gastroprotective effects, making it a potential therapeutic agent for treating gastric ulcers.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Araloside A. For instance, the compound’s stability might be compromised in highly acidic environments, affecting its therapeutic efficacy. Additionally, interactions with other medications or dietary components can alter its absorption and bioavailability, necessitating careful consideration in clinical settings .
Araloside A’s multifaceted mechanism of action, involving enzyme inhibition, modulation of apoptotic pathways, and its pharmacokinetic properties, underscores its potential as a therapeutic agent.
Safety and Hazards
特性
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFNXMDCOFFGW-GNDIVNLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045681 | |
Record name | Araloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7518-22-1 | |
Record name | Chikusetsusaponin IV | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7518-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Araloside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARALOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。